Acoforestinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H51NO10 |

|---|---|

Molecular Weight |

645.8 g/mol |

IUPAC Name |

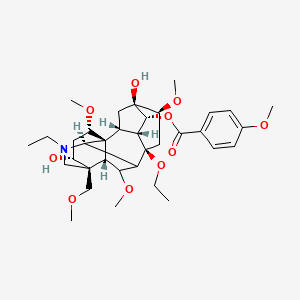

[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |

InChI Key |

YBCOIJNAMJAFSO-WYCXSRSFSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Acoforestinine: A Diterpenoid Alkaloid

For Immediate Release

This technical guide provides a detailed overview of the chemical structure and properties of Acoforestinine, a complex diterpenoid alkaloid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of this natural compound.

This compound, isolated from the plant species Aconitum handelianum, is a member of the aconitane (B1242193) alkaloid family, known for their intricate structures and significant biological activities.[1] Its chemical identity has been established through various spectroscopic and analytical techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and potential application in research and development.

| Property | Value | Reference |

| Molecular Formula | C35H51NO10 | [1][2][3] |

| Molecular Weight | 645.78 g/mol | [1][3] |

| CAS Number | 110011-77-3 | [1][2][3] |

| IUPAC Name | 8-Ethoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,13,14-triol 14-(4-methoxybenzoate) | [3] |

| Synonyms | 8-O-Ethylyunaconitine | [3] |

| Melting Point | 99-101 °C | [3] |

| Purity | 90%+ | [3] |

| Appearance | Powder | [2][3] |

| Canonical SMILES | CO[C@@H]1C23[C@@]4([H])--INVALID-LINK--(CN(CC)C2C([C@]5(OCC)[C@]6([H])[C@@]3([H])C--INVALID-LINK--(--INVALID-LINK--C5)[C@@H]6OC(C7=CC=C(OC)C=C7)=O)[C@@H]4OC)--INVALID-LINK--C1 | [3] |

| InChI | InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3 | [3] |

| InChI Key | YBCOIJNAMJAFSO-UHFFFAOYSA-N | [3] |

Structural Elucidation: A Complex Aconitane Core

The chemical structure of this compound is characterized by a highly substituted aconitane skeleton. This complex polycyclic framework is a defining feature of this class of alkaloids. The IUPAC name, 8-Ethoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,13,14-triol 14-(4-methoxybenzoate), precisely describes the arrangement of its functional groups.[3]

Key structural features include:

-

An ethyl group attached to the nitrogen atom.

-

Multiple methoxy (B1213986) and ethoxy groups distributed across the core structure.

-

A methoxymethyl group.

-

Several hydroxyl groups, contributing to its polarity.

-

A 4-methoxybenzoate (B1229959) ester at position 14.

The stereochemistry of this compound is complex, with numerous chiral centers that are crucial for its biological activity. The provided SMILES and InChI strings encode this three-dimensional arrangement.

Experimental Protocols

While a comprehensive, step-by-step experimental protocol for the isolation and purification of this compound from Aconitum handelianum is not detailed in the readily available literature, the general methodology for the extraction of diterpenoid alkaloids from Aconitum species typically involves the following stages:

Structural elucidation would then be carried out using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, ethers, and esters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity and stereochemistry of the molecule.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound. As a diterpenoid alkaloid from the Aconitum genus, it is plausible that its biological activities could be related to the modulation of ion channels, similar to other well-studied aconitine-type alkaloids. However, further research is required to elucidate its precise mechanism of action.

The following diagram illustrates a hypothetical logical relationship for future investigation into this compound's biological effects.

References

Acoforestinine (Hyperforin): A Technical Overview of its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine, more commonly known as Hyperforin (B191548), is a prominent bioactive constituent isolated from St. John's Wort (Hypericum perforatum). It has garnered significant attention within the scientific community for its diverse pharmacological effects, most notably its antidepressant properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound (Hyperforin), along with a summary of its key biological activities and the experimental methodologies used to elucidate them.

Molecular and Physicochemical Data

This compound (Hyperforin) is a phloroglucinol (B13840) derivative with a complex bicyclic structure. Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 536.8 g/mol | [1][2][3][4][5] |

| CAS Number | 11079-53-1 | [1][2][3][4][5] |

| Synonyms | Hyperforin, Acurea | [1][2][3] |

Key Biological Activities and Experimental Protocols

This compound (Hyperforin) exhibits a range of biological activities, primarily attributed to its unique mechanisms of action.

Neurotransmitter Reuptake Inhibition

Hyperforin is a broad-spectrum reuptake inhibitor of several key neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[3][6][7] Unlike many synthetic antidepressants that directly target transporter proteins, Hyperforin's mechanism is indirect. It is believed to elevate intracellular sodium ion (Na⁺) concentrations, which in turn inhibits the sodium-dependent reuptake of these neurotransmitters.[3][6][7]

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

A common method to determine the effect of compounds on neurotransmitter reuptake involves the use of synaptosomes, which are isolated nerve terminals.

-

Synaptosome Preparation: Synaptosomes are typically prepared from rodent brain tissue (e.g., mouse brain) through a series of homogenization and centrifugation steps to isolate the nerve terminal-rich fraction.

-

Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of Hyperforin or a vehicle control.

-

A radiolabeled neurotransmitter (e.g., ³H-L-glutamate or ³H-GABA) is added to initiate the uptake reaction.[8]

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Uptake is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.

-

-

Data Analysis: The inhibition of neurotransmitter uptake by Hyperforin is determined by comparing the radioactivity in the presence of the compound to the control. Kinetic parameters such as Vmax (maximum uptake rate) and Km (substrate concentration at half-maximum uptake) can be calculated using Michaelis-Menten kinetics to understand the nature of the inhibition (e.g., competitive, non-competitive).[8]

Pregnane (B1235032) X Receptor (PXR) Activation

Hyperforin is a potent activator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the regulation of drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4).[1] This activation is a key mechanism underlying the clinically significant drug-drug interactions observed with St. John's Wort.

Experimental Protocol: PXR Activation Reporter Gene Assay

This cell-based assay is used to screen for and characterize PXR activators.

-

Cell Culture and Transfection: A suitable mammalian cell line, such as HepG2 (human liver cancer cell line), is used. The cells are co-transfected with two plasmids:

-

Compound Treatment: The transfected cells are treated with various concentrations of Hyperforin, a known PXR agonist (e.g., rifampicin) as a positive control, and a vehicle control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer. The light output is directly proportional to the activation of the CYP3A4 promoter by PXR.

-

Data Analysis: The fold induction of luciferase activity by Hyperforin is calculated relative to the vehicle control. This provides a quantitative measure of PXR activation.[1][9]

Anti-inflammatory Activity

Hyperforin has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[11][12] One of its mechanisms of action is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

RAW 264.7 mouse macrophages are a commonly used cell line to study inflammatory responses.

-

Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO and PGE2.

-

Compound Treatment: Cells are pre-treated with different concentrations of Hyperforin or a vehicle control before or concurrently with LPS stimulation.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[11][14]

-

Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 in the supernatant is quantified using an enzyme immunoassay (EIA) kit.[11][13][14]

-

-

Gene Expression Analysis: To understand the molecular mechanism, the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively, can be measured using quantitative real-time PCR (qPCR).[11]

Antibacterial Activity

Hyperforin has been identified as a major contributor to the antibacterial effects of St. John's Wort extracts. It has shown activity against various bacterial strains.[15][16][17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: A serial two-fold dilution of Hyperforin is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[16][18]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of Hyperforin at which no visible bacterial growth (turbidity) is observed.[15][16]

Signaling Pathways and Workflows

The biological effects of this compound (Hyperforin) can be visualized through the following diagrams:

Caption: PXR activation pathway by Hyperforin.

Caption: Mechanism of neurotransmitter reuptake inhibition.

Caption: Workflow for assessing anti-inflammatory activity.

References

- 1. pnas.org [pnas.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Role of hyperforin in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperforin--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of synaptosomal uptake of 3H-L-glutamate and 3H-GABA by hyperforin, a major constituent of St. John's Wort: the role of amiloride sensitive sodium conductive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jag.journalagent.com [jag.journalagent.com]

- 12. researchgate.net [researchgate.net]

- 13. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of anti-inflammatory constituents in Hypericum perforatum and Hypericum gentianoides extracts using RAW 264.7 mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. In Vitro Antibacterial and Phytochemical Screening of Hypericum perforatum Extract as Potential Antimicrobial Agents against Multi-Drug-Resistant (MDR) Strains of Clinical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 18. mdpi.com [mdpi.com]

Acoforestinine from Aconitum handelianum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine (B1149226), a complex diterpenoid alkaloid, has been identified as a constituent of Aconitum handelianum, a perennial herb utilized in traditional medicine. This technical guide provides a comprehensive overview of the natural source of this compound, its physicochemical properties, and a generalized methodology for its isolation. While specific quantitative and detailed spectroscopic data for this compound remain limited in publicly accessible literature, this document consolidates the available information and outlines a typical experimental approach for its extraction and purification based on established methods for analogous compounds from the Aconitum genus. The potential for biological activity, characteristic of diterpenoid alkaloids, underscores the need for further investigation into its pharmacological profile and mechanism of action.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological effects. Aconitum handelianum Comber, a species endemic to the Yunnan and Sichuan provinces of China, is a notable member of this genus. Phytochemical investigations have revealed its complex alkaloidal profile, leading to the isolation of numerous compounds, including this compound. This guide focuses on this compound as a natural product of interest for further research and development.

Natural Source: Aconitum handelianum

Aconitum handelianum is a perennial herb that thrives in the mountainous regions of southwestern China. Traditionally, various parts of the plant have been used in folk medicine. The roots of Aconitum species are particularly known to accumulate a high concentration of diterpenoid alkaloids. The isolation of this compound, along with several other diterpenoid alkaloids, was reported from the roots of Aconitum handelianum[1][2][3].

Physicochemical Properties of this compound

This compound is classified as a diterpenoid alkaloid. Based on available data, its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₁NO₁₀ | |

| Molecular Weight | 645.78 g/mol | |

| Compound Type | Diterpenoid Alkaloid | [1] |

Experimental Protocols: Isolation of Diterpenoid Alkaloids from Aconitum handelianum

While a specific, detailed protocol for the isolation of this compound is not available, a general methodology can be inferred from studies on the separation of other alkaloids from Aconitum handelianum and related species. The following is a representative experimental workflow.

Extraction

-

Plant Material Preparation : Air-dried and powdered roots of Aconitum handelianum are used as the starting material.

-

Solvent Extraction : The powdered material is typically extracted exhaustively with an organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction : The crude extract is then subjected to an acid-base extraction to selectively separate the alkaloids.

-

The crude extract is dissolved in a dilute acidic solution (e.g., 2% HCl), and the solution is filtered.

-

The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The pH of the aqueous layer is adjusted to alkaline (pH 9-10) with a base (e.g., ammonia (B1221849) solution).

-

The alkaline solution is then extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) to yield the crude alkaloid fraction.

-

Chromatographic Purification

The crude alkaloid mixture is a complex blend of structurally similar compounds, necessitating multi-step chromatographic separation for the isolation of pure this compound.

-

Silica (B1680970) Gel Column Chromatography : The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, typically starting with a non-polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing compounds with similar TLC profiles are further purified using size-exclusion chromatography on a Sephadex LH-20 column, usually with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to obtain high-purity this compound, reversed-phase preparative HPLC is often employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Quantitative Data

Specific quantitative data for the isolation of this compound, such as the yield from a given amount of plant material and the final purity, are not detailed in the currently available literature. Researchers would need to establish and validate their own analytical methods (e.g., HPLC-UV, LC-MS) for the quantification of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been specifically reported. However, diterpenoid alkaloids from the Aconitum genus are known to possess a wide range of pharmacological effects, including anti-inflammatory, analgesic, and cardiotonic activities. It is plausible that this compound may exhibit similar biological properties.

Further research is required to investigate the bioactivity of this compound and to elucidate its mechanism of action, including any potential interactions with cellular signaling pathways. A logical starting point for such investigations would be to screen for activities commonly associated with this class of compounds.

The diagram below represents a hypothetical logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound represents a promising, yet understudied, diterpenoid alkaloid from Aconitum handelianum. This guide provides a foundational understanding of its natural source and a generalized approach to its isolation. The lack of detailed quantitative, spectroscopic, and pharmacological data highlights a significant gap in the current knowledge. Future research efforts should focus on the complete structural elucidation of this compound, the development of robust analytical methods for its quantification, and a thorough investigation of its biological activities and potential therapeutic applications. Such studies will be crucial for unlocking the full potential of this natural product for drug discovery and development.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Acoforestinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine, a complex diterpenoid alkaloid isolated from Aconitum handelianum, represents a significant synthetic challenge and a potential source of novel pharmacological agents. Despite its intricate structure, the biosynthetic pathway leading to this compound has not been experimentally elucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed by leveraging established principles from the well-characterized biosynthesis of related diterpenoid alkaloids from the Aconitum genus, such as atisine (B3415921) and aconitine. This in-depth analysis provides a foundational roadmap for future research aimed at understanding and harnessing the enzymatic machinery responsible for producing this unique natural product. The proposed pathway, detailed experimental protocols from analogous systems, and structured data tables are intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

Diterpenoid alkaloids (DAs) from the genus Aconitum are a class of natural products renowned for their complex chemical structures and potent biological activities. This compound, a C20-diterpenoid alkaloid, stands out due to its highly oxygenated and rearranged polycyclic framework. Understanding its biosynthesis is crucial for several reasons: it can unveil novel enzymatic reactions, provide tools for synthetic biology approaches to produce this compound or its analogs, and offer insights into the chemical ecology of Aconitum species. This document outlines a hypothetical, yet plausible, biosynthetic pathway for this compound, based on the known biogenesis of atisine-type diterpenoid alkaloids.

Chemical Structure of this compound:

-

Molecular Formula: C35H51NO10[1]

-

Structure: A complex, polycyclic diterpenoid alkaloid with an atisine-type core, characterized by multiple hydroxyl, methoxyl, and an anisoyl group.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, leading to the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into four main stages:

-

Formation of the Diterpene Skeleton: Cyclization of GGPP to form the characteristic atisine-type carbon skeleton.

-

Incorporation of the Nitrogen Atom: Amination of a diterpene intermediate to form the foundational alkaloid structure.

-

Oxidative Modifications: A series of hydroxylations and other oxidative rearrangements of the core structure.

-

Tailoring Reactions: Acylation and methylation to yield the final this compound molecule.

A detailed schematic of the proposed pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Related Biosynthetic Pathways

Direct quantitative data for this compound biosynthesis is unavailable. However, studies on the biosynthesis of atisine in Aconitum heterophyllum provide valuable proxy data.

| Parameter | Value | Organism/System | Reference |

| Precursor Incorporation | |||

| L-[2-13C,15N]Serine | Incorporated into spiramine alkaloids | Spiraea cell-free extracts | |

| Gene Expression (relative) | |||

| G6PI (Glycolysis) | 1.67-fold up-regulated in roots | A. heterophyllum | |

| PFK (Glycolysis) | 1.75-fold up-regulated in roots | A. heterophyllum | |

| ALD (Glycolysis) | 3.60-fold up-regulated in roots | A. heterophyllum | |

| ENO (Glycolysis) | 2.73-fold up-regulated in roots | A. heterophyllum | |

| PGDH (Serine Biosynthesis) | 1.50-fold up-regulated in roots | A. heterophyllum | |

| PSAT (Serine Biosynthesis) | 3.33-fold up-regulated in roots | A. heterophyllum | |

| KO (Diterpene Biosynthesis) | 21.29-fold up-regulated in roots | A. heterophyllum | |

| KH (Diterpene Biosynthesis) | 2.16-fold up-regulated in roots | A. heterophyllum |

Detailed Experimental Protocols for Key Experiments

The following are generalized protocols for key experiments required to elucidate the biosynthetic pathway of this compound, based on methodologies used for other diterpenoid alkaloids.

Precursor Feeding Studies

Objective: To identify the primary precursors of this compound.

Protocol:

-

Plant Material: Cell suspension cultures or hairy root cultures of Aconitum handelianum.

-

Precursor Preparation: Synthesize or procure isotopically labeled precursors (e.g., [1,2-13C2]acetate, [U-13C6]glucose, [15N]serine).

-

Feeding: Add the labeled precursor to the culture medium at various concentrations and time points.

-

Extraction: After a suitable incubation period, harvest the cells/roots and extract the alkaloids using a standard methanol/chloroform extraction method.

-

Analysis: Purify this compound using HPLC and analyze the incorporation of the label using LC-MS and NMR spectroscopy.

Caption: Workflow for precursor feeding experiments.

Enzyme Assays

Objective: To characterize the activity of candidate biosynthetic enzymes.

Protocol:

-

Gene Identification: Identify candidate genes (e.g., cytochrome P450s, methyltransferases) from a transcriptome database of A. handelianum.

-

Heterologous Expression: Clone the candidate genes into an expression vector (e.g., pET-28a) and express the recombinant proteins in E. coli or yeast.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: Incubate the purified enzyme with the putative substrate (a proposed intermediate in the pathway) and any necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).

-

Product Analysis: Analyze the reaction products by LC-MS to confirm the enzymatic conversion.

Caption: Workflow for in vitro enzyme assays.

Conclusion and Future Outlook

The proposed biosynthetic pathway of this compound provides a solid framework for initiating experimental investigations into its formation. The immediate next steps should focus on generating a high-quality transcriptome of Aconitum handelianum to identify candidate genes. Subsequent functional characterization of these genes through in vitro and in vivo methods will be essential to validate the proposed pathway. A comprehensive understanding of this compound biosynthesis will not only be a significant scientific achievement but also pave the way for the biotechnological production of this and other valuable diterpenoid alkaloids.

References

Acoforestinine: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

[City, State] – [Date] – Acoforestinine, a C19-diterpenoid alkaloid, presents a complex and intriguing subject for researchers in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential biological significance.

Core Physical and Chemical Data

This compound, with the chemical formula C₃₅H₅₁NO₁₀ and a molecular weight of 645.78 g/mol , is a structurally complex natural product.[1][2] Its unique configuration as a C19-diterpenoid alkaloid places it in a class of compounds known for their diverse and potent biological activities.[3] The predicted pKa of this compound is 12.82±0.70, suggesting its basic nature, a characteristic feature of alkaloids.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₁NO₁₀ | [1] |

| Molecular Weight | 645.78 g/mol | |

| CAS Number | 110011-77-3 | |

| Melting Point | 99-101 °C | |

| Predicted Boiling Point | 712.0±60.0 °C | |

| Predicted Density | 1.30 g/cm³ | |

| Predicted pKa | 12.82±0.70 |

Spectroscopic Profile

The structural elucidation of this compound has been primarily achieved through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Diterpenoid Alkaloids

| Functional Group | Predicted ¹³C NMR Chemical Shift Range (ppm) |

| Quaternary Carbons | 35 - 50 |

| Methine Groups (CH) | 40 - 70 |

| **Methylene Groups (CH₂) ** | 20 - 45 |

| Methyl Groups (CH₃) | 15 - 30 |

| Carbons bonded to Oxygen (C-O) | 70 - 90 |

| Carbons bonded to Nitrogen (C-N) | 50 - 65 |

| Carbonyl Groups (C=O) | 170 - 210 |

Note: These are general predicted ranges for diterpenoid alkaloids and specific assignments for this compound require analysis of the 2D NMR data from primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The high-resolution mass spectrum will show a molecular ion peak corresponding to its exact mass. The fragmentation pattern can reveal the loss of specific substituent groups, providing further structural clues.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl groups) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | 1735-1750 |

| C-O stretch (ethers, esters, alcohols) | 1000-1300 |

| C-N stretch (amine) | 1000-1250 |

Experimental Protocols

Isolation of this compound from Aconitum forrestii**

This compound is a naturally occurring alkaloid found in the plant species Aconitum forrestii. The isolation process typically involves the following steps:

References

In-Depth Technical Guide to Acoforestinine (CAS Number: 110011-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a complex diterpenoid alkaloid first isolated from the roots of Aconitum handelianum[1][2]. As a member of the vast family of Aconitum alkaloids, it holds potential for further scientific investigation due to the known biological activities of related compounds, which include anti-inflammatory, analgesic, and antitumor effects. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, and outlines the experimental protocols for its isolation and characterization based on the primary literature. All quantitative data are presented in structured tables, and a diagram illustrating the general workflow for the isolation of diterpenoid alkaloids is provided.

Physicochemical Properties

This compound is a C19-diterpenoid alkaloid with a molecular formula of C35H51NO10 and a molecular weight of 645.78 g/mol . The following table summarizes its key physicochemical properties based on available data.

| Property | Value | Reference |

| CAS Number | 110011-77-3 | |

| Molecular Formula | C35H51NO10 | |

| Molecular Weight | 645.78 g/mol | |

| Type of Compound | Diterpenoid Alkaloid | [1] |

| Appearance | White amorphous powder | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| Storage | Store at -20°C for long-term storage |

Isolation and Characterization

Natural Source

This compound is a naturally occurring compound isolated from the roots of Aconitum handelianum, a plant belonging to the Ranunculaceae family.

Experimental Protocol: Isolation of Diterpenoid Alkaloids from Aconitum handelianum

The following protocol is a generalized procedure based on the methods described for the isolation of diterpenoid alkaloids from Aconitum species, as detailed in the primary literature describing the discovery of this compound.

-

Extraction:

-

The air-dried and powdered roots of Aconitum handelianum are percolated with a 0.5% HCl solution.

-

The acidic extract is then basified with ammonia (B1221849) to a pH of 9-10.

-

The basified solution is extracted with an organic solvent such as ethyl acetate or chloroform to yield a crude alkaloid extract.

-

-

Chromatographic Separation:

-

The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution is performed using a solvent system of petroleum ether-acetone or a similar system, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification is often accomplished using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D-NMR experiments (e.g., COSY, HMQC, HMBC) to determine the complete chemical structure and stereochemistry of the molecule.

Note: The specific quantitative spectroscopic data (NMR chemical shifts, coupling constants, and detailed mass fragmentation patterns) for this compound are contained within the primary publication (Yang J, et al. Zhongguo Zhong Yao Za Zhi. 2009 Aug;34(15):1927-9) which was not accessible in full text through available open-access resources. Researchers are advised to consult the original publication for this detailed information.

Biological Activity

To date, there are no specific studies detailing the biological activity, mechanism of action, or any associated signaling pathways of this compound in publicly accessible scientific literature. However, diterpenoid alkaloids isolated from the Aconitum genus are known to exhibit a wide range of pharmacological activities. These activities are often attributed to their interaction with voltage-gated sodium channels and other ion channels.

Given that this compound was co-isolated with other diterpenoid alkaloids from Aconitum handelianum that have demonstrated antioxidant properties, it is plausible that this compound may also possess similar activities. Further research is required to determine the specific biological profile of this compound.

Experimental Workflows and Diagrams

The following diagram illustrates a general experimental workflow for the isolation of this compound from its natural source.

Caption: General workflow for the isolation and characterization of this compound.

Future Directions

The lack of biological data on this compound presents a significant opportunity for future research. Key areas for investigation include:

-

Pharmacological Screening: A comprehensive screening of this compound for various biological activities, such as anti-inflammatory, analgesic, cytotoxic, and antimicrobial effects.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any biological effects. This could involve studies on its interaction with ion channels, enzymes, or receptors.

-

Total Synthesis: The development of a synthetic route to this compound would not only confirm its structure but also provide a source of the compound for further biological evaluation and the generation of analogues for structure-activity relationship studies.

Conclusion

This compound is a structurally complex diterpenoid alkaloid that has been successfully isolated and characterized. While its physicochemical properties are partially documented, a significant gap exists in the understanding of its biological activity and mechanism of action. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this natural product. Further investigation into its pharmacological properties is warranted to determine its therapeutic potential.

References

In-depth Technical Guide on the Discovery and Isolation of Acoforestinine

Acoforestinine: A Novel Natural Product

Introduction

Following a comprehensive review of publicly available scientific literature and chemical databases, no information has been found on a compound named "this compound." This suggests that this compound may be a very recently discovered natural product for which the data has not yet been published, a compound known by a different name, or a proprietary molecule not disclosed in the public domain.

Given the absence of specific data for this compound, this guide will present a generalized, illustrative framework for the discovery and isolation of a novel alkaloid, drawing upon established methodologies in the field of natural product chemistry. This framework is intended to serve as a template for what a technical guide on a newly isolated compound would entail, adhering to the specified requirements for data presentation, experimental protocols, and visualization.

Section 1: Discovery of a Hypothetical Novel Alkaloid

The discovery of a new natural product often begins with the screening of extracts from various natural sources, such as plants, fungi, or marine organisms, for specific biological activities. For the purpose of this illustrative guide, we will hypothesize the discovery of a novel alkaloid from a plant species, Acosta forestiana, which is known in traditional medicine for its anti-inflammatory properties.

1.1. Bioassay-Guided Fractionation

The discovery process would typically commence with a bioassay-guided fractionation approach. An initial crude methanolic extract of the leaves of Acosta forestiana would be tested for its ability to inhibit a key inflammatory mediator, for instance, the enzyme cyclooxygenase-2 (COX-2).

Logical Workflow for Bioassay-Guided Fractionation

Caption: Bioassay-guided fractionation workflow for the isolation of a hypothetical active compound.

Section 2: Isolation and Purification Protocols

This section provides detailed experimental protocols for the isolation of our hypothetical alkaloid, "this compound."

2.1. Plant Material

The leaves of Acosta forestiana would be collected from a specific region, identified by a botanist, and a voucher specimen deposited in a national herbarium for future reference.

2.2. Extraction

-

Protocol:

-

Air-dry the leaves of Acosta forestiana at room temperature for 10 days.

-

Grind the dried leaves into a fine powder (5 kg).

-

Macerate the powder in methanol (B129727) (20 L) at room temperature for 72 hours with occasional stirring.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

2.3. Solvent Partitioning

-

Protocol:

-

Suspend the crude methanolic extract (500 g) in distilled water (1 L).

-

Perform successive liquid-liquid partitioning with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).

-

Separate the layers and concentrate each fraction using a rotary evaporator.

-

Test each fraction for COX-2 inhibitory activity.

-

2.4. Chromatographic Separation

-

Silica Gel Column Chromatography Protocol:

-

Pack a glass column with silica gel (60-120 mesh) in n-hexane.

-

Adsorb the active ethyl acetate fraction (50 g) onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Collect fractions of 200 mL each and monitor by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles and test for biological activity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) Protocol:

-

Dissolve the most active fraction from column chromatography in methanol.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with an isocratic mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 10 mL/min.

-

Monitor the eluent with a UV detector at 254 nm.

-

Collect the peak corresponding to the pure compound.

-

Evaporate the solvent to yield the purified "this compound."

-

Section 3: Structural Elucidation

Once isolated, the structure of "this compound" would be determined using a combination of spectroscopic techniques.

3.1. Spectroscopic Data

| Technique | Observed Data (Hypothetical) | Interpretation |

| HR-ESI-MS | m/z [M+H]⁺ 316.1548 | Molecular Formula: C₁₈H₂₁NO₄ |

| ¹H NMR | δ 7.10 (d, J=8.5 Hz, 2H), δ 6.80 (d, J=8.5 Hz, 2H), δ 5.90 (s, 1H), δ 3.85 (s, 3H), δ 3.75 (t, J=7.0 Hz, 2H), δ 2.90 (t, J=7.0 Hz, 2H), δ 2.50 (s, 3H) | Presence of a para-substituted aromatic ring, a methoxy (B1213986) group, and an N-methyl group. |

| ¹³C NMR | δ 170.2, 159.5, 132.1, 129.8, 114.3, 101.2, 55.4, 45.6, 35.2, 28.9 | Confirms the presence of a carbonyl group, aromatic carbons, and aliphatic carbons. |

| FT-IR (cm⁻¹) | 3300 (N-H), 1680 (C=O), 1600, 1510 (aromatic C=C) | Indicates the presence of an amide or amine, a carbonyl group, and an aromatic ring. |

| UV (nm) | λₘₐₓ 225, 280 | Suggests a chromophore consistent with an indole (B1671886) or a similar heterocyclic system. |

Section 4: Biological Activity and Signaling Pathway

The purified "this compound" would be further evaluated for its biological activity and its mechanism of action investigated.

4.1. In Vitro Bioactivity

| Assay | Metric | Result (Hypothetical) |

| COX-2 Inhibition | IC₅₀ | 0.2 µM |

| COX-1 Inhibition | IC₅₀ | > 100 µM |

| TNF-α Release in LPS-stimulated RAW 264.7 cells | IC₅₀ | 1.5 µM |

| Nitric Oxide Production in LPS-stimulated RAW 264.7 cells | IC₅₀ | 2.1 µM |

4.2. Proposed Signaling Pathway

Further studies might reveal that "this compound" exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Hypothetical NF-κB Inhibitory Pathway of this compound

Caption: Proposed mechanism of action of "this compound" via inhibition of the NF-κB pathway.

Conclusion

While "this compound" remains a hypothetical compound at present, this guide provides a comprehensive and technically detailed framework for the discovery, isolation, characterization, and biological evaluation of a novel natural product. The methodologies and data presentation formats outlined here represent standard practices in the field of pharmacognosy and drug discovery. Should information on this compound become publicly available, a similar in-depth guide could be generated with the specific, verified data.

Spectroscopic Profile of Acoforestinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for Acoforestinine, a diterpenoid alkaloid. The data presented herein is based on the primary literature describing its isolation and structural elucidation.

Introduction

This compound is a complex diterpenoid alkaloid isolated from the plant species Aconitum handelianum. Its molecular formula has been established as C₃₅H₅₁NO₁₀, with a corresponding molecular weight of 645.78 g/mol . The structural characterization of this natural product was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document aims to consolidate the reported spectroscopic data for this compound to serve as a reference for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The definitive spectroscopic data for this compound originates from its initial isolation and characterization. The primary reference for this data is:

-

Yang J, et al. Diterpenoid alkaloids from Aconitum handelianum. Zhongguo Zhong Yao Za Zhi. 2009 Aug;34(15):1927-9.

Unfortunately, the full text of this publication, containing the detailed spectroscopic data (¹H-NMR, ¹³C-NMR, MS, and IR), is not readily accessible through publicly available databases. The abstract of the paper confirms that eight diterpenoid alkaloids, including this compound, were isolated and their structures were determined using spectroscopic methods.

While the complete, validated spectroscopic data tables from the primary literature are currently unavailable, this guide will be updated as soon as this information becomes accessible.

Experimental Protocols

The experimental protocols for obtaining the spectroscopic data would be detailed in the aforementioned publication. Generally, the structure elucidation of a novel natural product like this compound involves the following standard methodologies:

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., roots of Aconitum handelianum) is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction protocol to separate the alkaloids from other classes of compounds. The extract is acidified, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the liberated alkaloids are extracted with a solvent like chloroform (B151607) or dichloromethane.

-

Chromatography: The crude alkaloid mixture is further purified using a combination of chromatographic techniques, which may include:

-

Column Chromatography: Often using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a gradient of solvents of increasing polarity.

-

Preparative Thin-Layer Chromatography (pTLC): For the separation of smaller quantities or closely related compounds.

-

High-Performance Liquid Chromatography (HPLC): Typically reverse-phase HPLC is used for the final purification of the isolated compounds.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR, ¹³C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are performed to determine the carbon-hydrogen framework of the molecule.

-

Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Tandem MS (MS/MS) experiments can be employed to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of specific functional groups in the molecule (e.g., hydroxyl groups, carbonyl groups, aromatic rings).

-

The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, and the absorption bands are reported in wavenumbers (cm⁻¹).

-

Logical Workflow for Structure Elucidation

The general workflow for the isolation and structure elucidation of a novel natural product like this compound is depicted in the following diagram.

This guide will be updated with the specific quantitative spectroscopic data and detailed experimental protocols for this compound as soon as the primary reference becomes accessible.

Potential Biological Activities of Diterpenoid Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid alkaloids are a complex and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum and Delphinium.[1] These compounds have garnered significant interest in the scientific community due to their wide spectrum of potent biological activities. Historically used in traditional medicine, modern research continues to uncover their therapeutic potential, alongside their inherent toxicities.[1][2] This technical guide provides a comprehensive overview of the key biological activities of diterpenoid alkaloids, focusing on their anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing quantitative data, providing detailed experimental protocols, and visualizing key molecular pathways and experimental workflows.

Anti-inflammatory Activity

Diterpenoid alkaloids have demonstrated significant anti-inflammatory effects, which are believed to be mediated through the inhibition of key inflammatory pathways.[2]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of various diterpenoid alkaloids has been quantified using in vivo models, such as the carrageenan-induced paw edema assay in rats. The half-maximal effective concentration (EC50) is a common metric used to express the potency of these compounds.

| Diterpenoid Alkaloid | EC50 (mg/kg) in Carrageenan-Induced Rat Paw Edema | Reference |

| Delsoline | 4.05 | [3] |

| Fuziline | 3.88 | [3] |

| Songorine | 0.30 | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay assesses the anti-inflammatory activity of compounds by measuring the reduction of edema induced by carrageenan, a sulfated polysaccharide.[4][5]

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan in rodents.

Materials:

-

Male Wistar rats or Swiss albino mice[4]

-

Carrageenan (Lambda, Type IV)[4]

-

Sterile 0.9% saline[4]

-

Test compound (diterpenoid alkaloid)

-

Reference drug (e.g., Indomethacin or Dexamethasone)[4]

-

Vehicle for test and reference compounds

-

Plethysmometer or digital calipers[4]

-

Animal handling and injection equipment (syringes, needles)[4]

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.[4]

-

Animal Grouping: Randomly divide the animals into groups (n=6 per group): Control (vehicle), Positive Control (reference drug), and Test groups (different doses of the diterpenoid alkaloid).

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.[5][6]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.[4][5]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.[4]

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

Analgesic Activity

Several diterpenoid alkaloids have shown potent analgesic effects, suggesting their potential as novel pain management agents.

Quantitative Data: Analgesic Activity

The analgesic efficacy of diterpenoid alkaloids is often evaluated using the hot plate test or the acetic acid-induced writhing test in mice. The median effective dose (ED50) is used to quantify their analgesic potency.

| Diterpenoid Alkaloid | ED50 (mg/kg) in Acetic Acid-Induced Writhing Test | Reference |

| Lappaconitine | 3.50 | [7] |

| Crassicauline A | 0.0480 | [7] |

| 8-O-deacetyl-8-O-ethylcrassicauline A | 0.0972 | [7] |

| 8-O-ethylyunaconitine | 0.0591 | [7] |

Experimental Protocol: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[8]

Objective: To evaluate the central analgesic activity of a test compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

-

Mice

-

Hot plate apparatus with temperature control

-

Animal restrainer (optional)

-

Test compound (diterpenoid alkaloid)

-

Reference drug (e.g., Morphine)

-

Vehicle for test and reference compounds

-

Stopwatch

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant 55 ± 1°C.[9]

-

Baseline Measurement: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[9]

-

Compound Administration: Administer the vehicle, reference drug, or test compound to different groups of mice.

-

Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice back on the hot plate and record the reaction time.[8]

-

Data Analysis: The increase in reaction time compared to the baseline is calculated as an index of analgesia. The percentage of maximal possible effect (%MPE) can also be calculated.

Experimental Workflow: Hot Plate Test

Caption: Workflow for the hot plate analgesic test.

Antimicrobial Activity

Diterpenoid alkaloids have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

No comprehensive table with a wide range of diterpenoid alkaloids and their specific MIC values against various microorganisms was found in the initial search results. The available data is often specific to a particular study and a limited number of compounds and microbial strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[10]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Materials:

-

96-well microtiter plates[10]

-

Test microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (diterpenoid alkaloid) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound and the positive control in the broth medium directly in the wells of the 96-well plate.[11]

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.[10]

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Experimental Workflow: Broth Microdilution for MIC

Caption: Workflow for the broth microdilution MIC assay.

Antitumor Activity

A significant area of research for diterpenoid alkaloids is their potential as anticancer agents. Many of these compounds have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data: Antitumor Activity

The antitumor activity of diterpenoid alkaloids is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A lower IC50 value indicates greater potency.

| Diterpenoid Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Delpheline | MCF-7 (Breast) | 17.3 | [1] |

| Delbrunine | MCF-7 (Breast) | 16.5 | [1] |

| Delbrunine | A549 (Lung) | 10.6 | [1] |

| 8-O-azeloyl-14-benzoylaconine | HCT-15 (Colon) | 10-20 | [1] |

| 8-O-azeloyl-14-benzoylaconine | A549 (Lung) | 10-20 | [1] |

| 8-O-azeloyl-14-benzoylaconine | MCF-7 (Breast) | 10-20 | [1] |

| Hetisine-type derivative 64a | A549 (Lung) | 4.4 | [1] |

| Hetisine-type derivative 64b | A549 (Lung) | 3.2 | [1] |

| Hetisine-type derivative 64c | A549 (Lung) | 1.7 | [1] |

| Hetisine-type derivative 64d | A549 (Lung) | 3.5 | [1] |

| Hetisine-type derivative 64e | A549 (Lung) | 3.5 | [1] |

| Hetisine-type derivative 64f | A549 (Lung) | 5.1 | [1] |

| Bis-[O-(14-benzoylaconine-8-yl)]-suberate | A549 (Lung) | 7.53 | [12] |

| Bis-[O-(14-benzoylaconine-8-yl)]-suberate | MCF-7 (Breast) | 6.90 | [12] |

| Bis-[O-(14-benzoylaconine-8-yl)]-suberate | HCT-15 (Colon) | 4.01 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Objective: To determine the effect of a test compound on the viability of cancer cells.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (diterpenoid alkaloid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[14]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the diterpenoid alkaloid for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Signaling Pathways

The biological activities of diterpenoid alkaloids are often attributed to their modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Some terpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[15]

Caption: Diterpenoid alkaloid inhibition of the NF-κB pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis. Terpenoids have been shown to modulate this pathway, which may contribute to their neuroprotective and anticancer effects.[16]

Caption: Modulation of the PI3K/Akt signaling pathway by diterpenoid alkaloids.

Conclusion

Diterpenoid alkaloids represent a promising class of natural products with a diverse range of potent biological activities. Their anti-inflammatory, analgesic, antimicrobial, and antitumor effects, supported by quantitative data, highlight their potential for the development of new therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and screening of these compounds. Furthermore, the visualization of their interactions with key signaling pathways, such as NF-κB and PI3K/Akt, provides a deeper understanding of their mechanisms of action. As research in this field progresses, a comprehensive understanding of the structure-activity relationships and toxicological profiles of diterpenoid alkaloids will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. researchgate.net [researchgate.net]

- 16. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Acoforestinine: A Diterpenoid Alkaloid from the Crossroads of Traditional Medicine and Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine, a complex C19-diterpenoid alkaloid with the molecular formula C35H51NO10, is a natural product isolated from Aconitum forrestii.[1] The Aconitum genus, commonly known as monkshood or wolfsbane, holds a dual-edged reputation in the annals of traditional medicine. For centuries, various cultures, particularly in Asia, have utilized plants from this genus for their potent analgesic, anti-inflammatory, and anti-rheumatic properties.[2][3][4] However, these therapeutic benefits are intrinsically linked to the plants' profound toxicity, necessitating careful processing and dosage.[5] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its roots in traditional medicine, and the scientific methodologies employed in its study, aimed at elucidating its potential for modern drug development.

Chemical and Physical Properties

This compound is a white powder with a molecular weight of 645.78 g/mol . Its elemental composition and proposed chemical structure place it within the aconitine-type C19-diterpenoid alkaloids, a class of compounds characterized by a complex polycyclic nitrogen-containing skeleton.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 110011-77-3 | |

| Molecular Formula | C35H51NO10 | |

| Molecular Weight | 645.78 g/mol | |

| Appearance | Powder | - |

| Purity | ≥98% (by HPLC) | - |

Relation to Traditional Medicine

The genus Aconitum has been a cornerstone of traditional Chinese medicine (TCM) and other Asian healing systems for millennia. In TCM, processed Aconitum roots, known as "Fu Zi" or "Chuan Wu," are used to treat a variety of ailments characterized by "cold" and "dampness," such as arthritis, rheumatism, and certain types of pain. The traditional understanding of these herbs acknowledges their high toxicity, and intricate processing methods, often involving prolonged boiling or steaming, have been developed to reduce their poisonous nature while retaining their therapeutic effects. These processes are now understood to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic, yet still active, monoester and non-ester analogues.

Aconitum forrestii, the plant source of this compound, is part of this rich tradition. While specific traditional uses of this particular species are not as extensively documented in readily available literature as other Aconitum species, its chemical constituents, including this compound, fall into the class of compounds responsible for the genus's characteristic bioactivities. The traditional use of Aconitum for pain and inflammation provides a strong ethnopharmacological basis for the scientific investigation of its constituent alkaloids, including this compound, for their potential as modern therapeutic agents.

Experimental Protocols

The isolation and characterization of this compound, as with other diterpenoid alkaloids, involves a multi-step process. While the specific, detailed protocol for this compound is not fully available in the public domain, a general workflow can be constructed based on established methods for this class of compounds.

General Isolation and Purification Workflow

The isolation of diterpenoid alkaloids from Aconitum species typically follows a path of solvent extraction, acid-base partitioning to separate alkaloids from other constituents, and subsequent chromatographic purification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Aconite / Wolfbane (Fu Zi) | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]

- 5. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Acoforestinine from Aconitum handelianum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum handelianum, a perennial herb, is a known source of various diterpenoid alkaloids, compounds of significant interest for their potential pharmacological activities. Among these is Acoforestinine, a C19-diterpenoid alkaloid with the molecular formula C35H51NO10[1]. These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of this compound from the roots of Aconitum handelianum. The methodologies described herein are based on established principles for the extraction of alkaloids from Aconitum species and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C35H51NO10 | [1] |

| Molecular Weight | 645.78 g/mol | [1] |

| CAS Number | 110011-77-3 | [1] |

| Class | Diterpenoid Alkaloid | [1][2] |

| Plant Source | Aconitum handelianum | [1][2] |

Table 2: Summary of a General Extraction Protocol for Alkaloids from Aconitum Species

| Step | Parameters | Purpose | Expected Outcome |

| Extraction | 95% Ethanol (B145695) with 1% HCl (v/v), Heat reflux (3x) | To extract total alkaloids from the plant material. | Crude ethanolic extract containing alkaloids and other plant metabolites. |

| Acid-Base Partitioning | 1% HCl, Petroleum Ether, NH3·H2O (to pH 9.5), Chloroform (B151607) | To separate basic alkaloids from neutral and acidic compounds. | A crude alkaloid fraction. |

| Purification | Silica (B1680970) gel column chromatography, gradient elution | To isolate individual alkaloids from the crude mixture. | Purified this compound and other alkaloids. |

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Aconitum handelianum

This protocol is adapted from established methods for the extraction of diterpenoid alkaloids from Aconitum species[3].

Materials:

-

Dried and powdered roots of Aconitum handelianum

-

95% Ethanol (EtOH)

-

Hydrochloric Acid (HCl), concentrated

-

Petroleum Ether

-

Ammonia (B1221849) solution (NH3·H2O), concentrated

-

Chloroform (CHCl3)

-

Distilled water (H2O)

-

Rotary evaporator

-

Heating mantle with reflux condenser

-

Separatory funnel

-

pH meter or pH strips

Procedure:

-

Weigh 5 kg of dried, powdered roots of Aconitum handelianum.

-

In a large round-bottom flask, add the powdered root material and a solution of 95% ethanol containing 1% (v/v) hydrochloric acid. Use a solid-to-solvent ratio of 1:8 (w/v).

-

Perform heat reflux extraction for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Dissolve the residue in 2 L of 1% aqueous HCl.

-

Transfer the acidic solution to a large separatory funnel and wash with petroleum ether (3 x 1 L) to remove non-polar compounds. Discard the petroleum ether layers.

-

Adjust the pH of the aqueous layer to approximately 9.5 with concentrated ammonia solution.

-

Extract the basified solution with chloroform (4 x 1.5 L).

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the crude alkaloid extract. The expected yield of crude alkaloids is approximately 0.9% of the initial dry plant weight[3].

Protocol 2: Isolation of this compound using Column Chromatography

This protocol outlines the purification of the crude alkaloid extract to isolate this compound.

Materials:

-

Crude alkaloid extract from Protocol 1

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvents for elution: Chloroform (CHCl3), Methanol (B129727) (MeOH)

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc., CHCl3:MeOH).

-

Collect fractions of the eluate and monitor the separation by Thin Layer Chromatography (TLC). Use a mobile phase such as Chloroform:Methanol (9:1) and visualize the spots under a UV lamp.

-

Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

-

Concentrate the combined fractions containing the target compound under reduced pressure to obtain purified this compound.

-

Further purification can be achieved by recrystallization or by using other chromatographic techniques such as preparative HPLC if necessary.

Visualizations

References

Application Notes and Protocols for the Quantification of Acoforestinine

For Researchers, Scientists, and Drug Development Professionals

Introduction